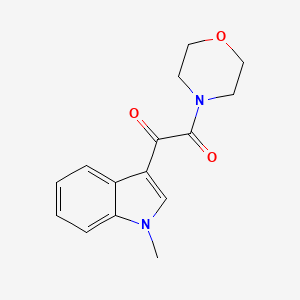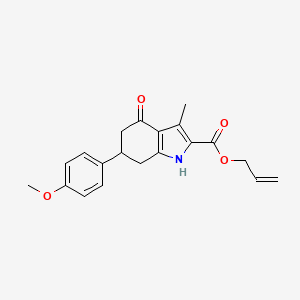
1-(1-methyl-1H-indol-3-yl)-2-(4-morpholinyl)-2-oxoethanone
Overview
Description
1-(1-methyl-1H-indol-3-yl)-2-(4-morpholinyl)-2-oxoethanone, also known as MI-2, is a small molecule inhibitor that has shown potential in treating various diseases, including cancer and autoimmune disorders. MI-2 has been studied extensively in recent years, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions have been the subject of much research.
Mechanism of Action
1-(1-methyl-1H-indol-3-yl)-2-(4-morpholinyl)-2-oxoethanone works by inhibiting the activity of specific proteins in cells, including MYC and STAT3. By inhibiting these proteins, 1-(1-methyl-1H-indol-3-yl)-2-(4-morpholinyl)-2-oxoethanone can prevent the growth and proliferation of cancer cells and reduce inflammation in autoimmune disorders. 1-(1-methyl-1H-indol-3-yl)-2-(4-morpholinyl)-2-oxoethanone has also been shown to induce cell death in cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects
1-(1-methyl-1H-indol-3-yl)-2-(4-morpholinyl)-2-oxoethanone has been shown to have a range of biochemical and physiological effects, depending on the specific disease or condition being treated. In cancer cells, 1-(1-methyl-1H-indol-3-yl)-2-(4-morpholinyl)-2-oxoethanone can induce cell death, inhibit cell proliferation, and reduce tumor growth. In autoimmune disorders, 1-(1-methyl-1H-indol-3-yl)-2-(4-morpholinyl)-2-oxoethanone can reduce inflammation and prevent the activation of immune cells. 1-(1-methyl-1H-indol-3-yl)-2-(4-morpholinyl)-2-oxoethanone has also been shown to have an effect on the expression of specific genes, including those involved in cell cycle regulation and immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(1-methyl-1H-indol-3-yl)-2-(4-morpholinyl)-2-oxoethanone for lab experiments is its specificity. 1-(1-methyl-1H-indol-3-yl)-2-(4-morpholinyl)-2-oxoethanone targets specific proteins in cells, making it a useful tool for studying the function of these proteins. 1-(1-methyl-1H-indol-3-yl)-2-(4-morpholinyl)-2-oxoethanone is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of 1-(1-methyl-1H-indol-3-yl)-2-(4-morpholinyl)-2-oxoethanone is its potential for off-target effects. 1-(1-methyl-1H-indol-3-yl)-2-(4-morpholinyl)-2-oxoethanone may interact with other proteins in cells, leading to unintended effects. Additionally, 1-(1-methyl-1H-indol-3-yl)-2-(4-morpholinyl)-2-oxoethanone may not be effective in all types of cancer or autoimmune disorders, limiting its potential applications.
Future Directions
There are several potential future directions for research on 1-(1-methyl-1H-indol-3-yl)-2-(4-morpholinyl)-2-oxoethanone. One area of focus could be the development of more potent and specific inhibitors of MYC and STAT3, which could have even greater therapeutic potential. Another area of research could be the combination of 1-(1-methyl-1H-indol-3-yl)-2-(4-morpholinyl)-2-oxoethanone with other drugs or therapies, to enhance its effectiveness. Finally, further research could be done to investigate the potential of 1-(1-methyl-1H-indol-3-yl)-2-(4-morpholinyl)-2-oxoethanone in other diseases or conditions, beyond cancer and autoimmune disorders. Overall, 1-(1-methyl-1H-indol-3-yl)-2-(4-morpholinyl)-2-oxoethanone has shown great promise in scientific research, and further investigation could lead to new therapies and treatments for a range of diseases.
Scientific Research Applications
1-(1-methyl-1H-indol-3-yl)-2-(4-morpholinyl)-2-oxoethanone has been extensively studied in scientific research, particularly in the field of cancer research. It has been shown to inhibit the activity of the MYC oncogene, which is overexpressed in many types of cancer. 1-(1-methyl-1H-indol-3-yl)-2-(4-morpholinyl)-2-oxoethanone has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in the development and progression of cancer. In addition, 1-(1-methyl-1H-indol-3-yl)-2-(4-morpholinyl)-2-oxoethanone has been investigated for its potential in treating autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis.
properties
IUPAC Name |
1-(1-methylindol-3-yl)-2-morpholin-4-ylethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-16-10-12(11-4-2-3-5-13(11)16)14(18)15(19)17-6-8-20-9-7-17/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSXNCFOMAYFEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49819302 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1-methyl-1H-indol-3-yl)-2-(morpholin-4-yl)ethane-1,2-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![isopropyl 5-(aminocarbonyl)-2-[(4-chloro-3-nitrobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4749194.png)
![methyl 5-benzyl-2-[({2-[(4-bromophenyl)sulfonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4749201.png)


![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4749219.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B4749245.png)
![4-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4749257.png)
![1-[(2-chlorophenyl)acetyl]-2-(2-furyl)pyrrolidine](/img/structure/B4749266.png)
![2-nitro-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4749274.png)
![2-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B4749276.png)
![4-(methoxymethyl)-6-methyl-2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4749285.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4749293.png)
![2-[(4-fluorobenzyl)thio]-5,6-dimethyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4749298.png)